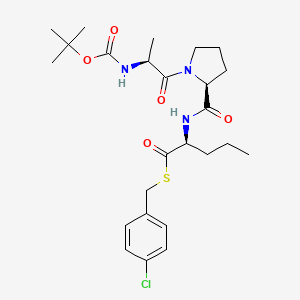
2-Fluoro-3-(4-methylphenyl)propanoic acid
Descripción general
Descripción
2-Fluoro-3-(4-methylphenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl-substituted phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-(4-methylphenyl)propanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-Fluoro-3-(4-methylphenyl)propanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(4-methylphenyl)propanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Methylphenyl)propanoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(4-Methylphenyl)propanoic acid: Similar structure but without the fluorine substitution.
4-Fluoro-3-(4-methylphenyl)propanoic acid: Fluorine atom positioned differently, leading to variations in reactivity and applications.
Uniqueness: The presence of the fluorine atom in 2-Fluoro-3-(4-methylphenyl)propanoic acid imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from its non-fluorinated counterparts .
Propiedades
IUPAC Name |
2-fluoro-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZXVGKIMGJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1469827.png)






![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)

![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
